molecular formula C48H92N2O2 B14565323 N,N'-(Ethane-1,2-diyl)bis(N-dodecylundec-10-enamide) CAS No. 61797-60-2

N,N'-(Ethane-1,2-diyl)bis(N-dodecylundec-10-enamide)

Cat. No.: B14565323
CAS No.: 61797-60-2
M. Wt: 729.3 g/mol
InChI Key: JUSCPQIIEZMJNQ-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-dodecylundec-10-enamide) is a synthetic organic compound characterized by its unique structure, which includes two long alkyl chains and an ethane-1,2-diyl linkage

Properties

CAS No.

61797-60-2

Molecular Formula

C48H92N2O2

Molecular Weight

729.3 g/mol

IUPAC Name

N-dodecyl-N-[2-[dodecyl(undec-10-enoyl)amino]ethyl]undec-10-enamide

InChI

InChI=1S/C48H92N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-49(47(51)41-37-33-29-23-19-15-11-7-3)45-46-50(44-40-36-32-28-26-22-18-14-10-6-2)48(52)42-38-34-30-24-20-16-12-8-4/h7-8H,3-6,9-46H2,1-2H3

InChI Key

JUSCPQIIEZMJNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCN(CCCCCCCCCCCC)C(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-dodecylundec-10-enamide) typically involves the reaction of ethane-1,2-diamine with dodecylundec-10-enoic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-dodecylundec-10-enamide) can undergo various chemical reactions, including:

    Oxidation: The double bonds in the alkyl chains can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated alkyl chains

    Substitution: Modified amides with different substituents

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-dodecylundec-10-enamide) has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifier in various chemical reactions and formulations.

    Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-dodecylundec-10-enamide) is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to:

    Disrupt microbial cell membranes: Leading to antimicrobial effects.

    Enhance solubility and stability: Of hydrophobic drugs in aqueous solutions.

    Form micelles or vesicles: For drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(benzamides)
  • N,N’-(Ethane-1,2-diyl)bis(pyridin-2-ylmethanimine)

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-dodecylundec-10-enamide) is unique due to its long alkyl chains and the presence of double bonds, which confer specific properties such as enhanced hydrophobic interactions and potential for further chemical modifications. This makes it particularly suitable for applications requiring amphiphilic compounds with customizable functionalities.

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